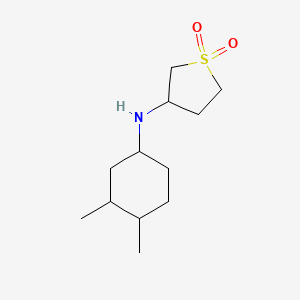
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide, commonly known as CHS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
CHS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CHS has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, CHS has been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides. In materials science, CHS has been studied for its potential use as a building block for the synthesis of novel materials.
作用機序
The mechanism of action of CHS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, CHS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. CHS has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
CHS has been shown to have various biochemical and physiological effects, depending on the specific application. In medicine, CHS has been found to reduce inflammation, inhibit tumor growth, and have anti-viral effects. In agriculture, CHS has been shown to inhibit the growth of various fungal and bacterial pathogens. In materials science, CHS has been studied for its potential use in the synthesis of novel materials with unique properties.
実験室実験の利点と制限
One advantage of using CHS in lab experiments is its relatively simple synthesis method, which allows for large-scale production. CHS is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of CHS is its potential toxicity, which must be carefully considered when designing experiments.
将来の方向性
There are several future directions for the study of CHS. In medicine, further research is needed to fully understand the mechanism of action of CHS and its potential use in the treatment of various diseases. In agriculture, more studies are needed to determine the efficacy of CHS as an alternative to traditional pesticides. In materials science, further research is needed to explore the potential use of CHS as a building block for the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, CHS is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its relatively simple synthesis method, stability under various conditions, and potential for use in medicine, agriculture, and materials science make it a promising area of research for future studies.
合成法
CHS can be synthesized through a multistep process involving the reaction between 3-chloro-4-hydroxyaniline and cyclopropane sulfonic acid. The reaction is carried out in the presence of a suitable catalyst under controlled conditions. The resulting CHS compound is then purified using various techniques such as recrystallization and chromatography.
特性
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c10-8-5-6(1-4-9(8)12)11-15(13,14)7-2-3-7/h1,4-5,7,11-12H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDNLDOPDHIJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)

![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)
![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)


![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)

![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
